FK614

Descripción

ATX08-001 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

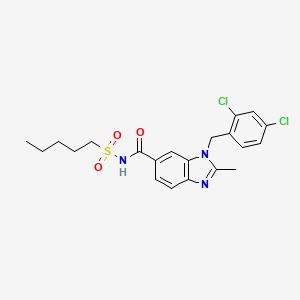

a benzimidazole derivative

Propiedades

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGZODVVDUIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940978 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193012-35-0 | |

| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK-614 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-614 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hypothetical Framework for Mechanism of Action Elucidation

FK614: An Investigational Compound with an Undisclosed Mechanism of Action

Comprehensive searches of publicly available scientific literature and databases have yielded no specific information regarding the mechanism of action for a compound designated as this compound. This suggests that this compound may be an internal designation for a compound in the early stages of drug discovery and development, and its biological activity has not yet been disclosed in peer-reviewed publications or public forums.

In the absence of specific data for this compound, this guide will present a hypothetical framework for elucidating the mechanism of action of a novel compound, using established methodologies and data presentation formats requested by the user. This framework can be applied to this compound once information becomes publicly available.

The following sections outline the typical experimental workflow and data analysis used to characterize a novel therapeutic agent.

Target Identification and Validation

The initial step in understanding a drug's mechanism of action is to identify its molecular target(s).

Experimental Protocols:

-

Affinity Chromatography: A common method to isolate the cellular target of a compound. The compound (e.g., this compound) is immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound are then eluted and identified by mass spectrometry.

-

Yeast Two-Hybrid Screening: This genetic method identifies protein-protein interactions. It can be adapted to screen a library of proteins for interaction with a "bait" protein, which could be the suspected target of the compound.

-

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the chemical structure of the compound.

Data Presentation:

Putative targets identified through these methods would be summarized in a table.

| Target ID | Identification Method | Validation Status |

| Protein X | Affinity Chromatography | Validated |

| Protein Y | Yeast Two-Hybrid | Under Investigation |

| Protein Z | Computational Prediction | Pending Validation |

Logical Relationship Diagram:

Caption: Workflow for Target Identification and Validation.

Characterization of Target Engagement and Downstream Signaling

Once a target is validated, the next step is to quantify the compound's interaction with the target and its effect on downstream cellular pathways.

Experimental Protocols:

-

Surface Plasmon Resonance (SPR): A label-free technique to measure the binding affinity and kinetics (kon, koff) of a compound to its target protein.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a compound to its target, providing thermodynamic parameters of the interaction.

-

Western Blotting and Phospho-specific Antibodies: Used to assess the phosphorylation state of downstream signaling proteins, indicating pathway activation or inhibition.

-

Reporter Gene Assays: These assays measure the transcriptional activity of a pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest.

Data Presentation:

Quantitative data from these experiments would be presented in tables for clear comparison.

Table 1: Binding Affinity and Kinetics of Compound-Target Interaction

| Compound | Target | KD (nM) | kon (1/Ms) | koff (1/s) | Assay Method |

| This compound (Hypothetical) | Protein X | 10 | 1.5 x 105 | 1.5 x 10-3 | SPR |

Table 2: Effect of Compound on Downstream Signaling

| Compound | Cell Line | Pathway Component | IC50 / EC50 (nM) | Assay Method |

| This compound (Hypothetical) | Cell Line A | p-Protein Y (Inhibition) | 50 | Western Blot |

| This compound (Hypothetical) | Cell Line B | Pathway Z (Activation) | 100 | Reporter Gene Assay |

Signaling Pathway Diagram:

Caption: Hypothetical Signaling Pathway for this compound.

In Vivo Efficacy and Pharmacokinetics

The final stage of preclinical mechanism of action studies involves evaluating the compound's efficacy and pharmacokinetic properties in animal models.

Experimental Protocols:

-

Xenograft Models: Human tumor cells are implanted in immunocompromised mice to assess the anti-tumor activity of the compound.

-

Pharmacokinetic (PK) Studies: The compound is administered to animals, and blood samples are collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation:

Table 3: In Vivo Efficacy of Compound in a Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 0 | - |

| This compound (10 mg/kg) (Hypothetical) | 65 | < 0.01 |

Table 4: Pharmacokinetic Parameters of Compound in Mice

| Parameter | Value |

| T1/2 (h) | 8 |

| Cmax (ng/mL) | 1500 |

| AUC (ng*h/mL) | 9000 |

| Bioavailability (%) | 40 |

Experimental Workflow Diagram:

Caption: Workflow for In Vivo Efficacy and PK Studies.

This guide provides a comprehensive, albeit hypothetical, overview of the methodologies and data presentation required to elucidate the mechanism of action of a novel compound like this compound. As research on this compound is published, this framework can be populated with specific experimental data to create a detailed and accurate technical guide.

FK614: A Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FK614, with the chemical name [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide], is a novel, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1] It has demonstrated potent anti-diabetic activity in preclinical models by improving insulin (B600854) sensitivity.[1][2] Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound exhibits a distinct pharmacological profile characterized by differential coactivator recruitment and corepressor dissociation, leading to its classification as a selective PPARγ modulator (SPPARM). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways and experimental workflows.

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism. Activation of PPARγ by full agonists, such as the TZD class of drugs (e.g., rosiglitazone (B1679542), pioglitazone), has been an effective therapeutic strategy for type 2 diabetes. However, the use of full agonists is associated with undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.

Selective PPARγ modulators (SPPARMs) represent a promising therapeutic alternative. These compounds aim to dissociate the beneficial insulin-sensitizing effects from the adverse effects of full PPARγ activation. This compound has emerged as a structurally novel, non-TZD SPPARM with a unique mechanism of action that confers a distinct pharmacological profile compared to traditional TZDs.[1]

Chemical Structure

Chemical Name: [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide]

Molecular Formula: C₂₁H₂₃Cl₂N₃O₃S

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Mechanism of Action

This compound exerts its effects as a selective PPARγ modulator through a distinct interaction with the PPARγ ligand-binding domain (LBD). This interaction leads to a specific conformational change in the receptor that differs from that induced by full agonists. The key mechanistic features of this compound are:

-

Corepressor Dissociation: In the unliganded state, PPARγ is associated with corepressor proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which repress gene transcription. This compound has been shown to be as effective as full agonists like rosiglitazone and pioglitazone (B448) in dissociating NCoR and SMRT from PPARγ.[1]

-

Differential Coactivator Recruitment: Upon ligand binding, PPARγ recruits a complex of coactivator proteins that initiate the transcription of target genes. This compound exhibits a differential pattern of coactivator recruitment compared to full agonists. Specifically, it recruits lower levels of CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to rosiglitazone and pioglitazone.[1] However, the recruitment of PPARγ coactivator-1α (PGC-1α) by this compound is similar to that of full agonists.[1] This differential recruitment profile is believed to be the molecular basis for its selective modulation of PPARγ activity, leading to a distinct downstream gene expression pattern and a potentially improved therapeutic window.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound. It is important to note that specific EC₅₀ and IC₅₀ values for coactivator recruitment and corepressor dissociation assays for this compound are not publicly available. The data presented is based on comparative descriptions from the primary literature.

Table 1: In Vitro Activity Profile of this compound

| Parameter | This compound | Rosiglitazone (Full Agonist) | Pioglitazone (Full Agonist) | Reference |

| PPARγ Binding Affinity | Binds selectively to PPARγ (Specific Ki/IC₅₀ not available) | High affinity (Specific Ki/IC₅₀ varies by assay) | High affinity (Specific Ki/IC₅₀ varies by assay) | [1] |

| PPARγ Transactivation | Partial to full agonist activity, depending on cellular coactivator context | Full agonist | Full agonist | [1] |

| Corepressor Dissociation | ||||

| NCoR | Effective dissociation, comparable to rosiglitazone and pioglitazone | Effective dissociation | Effective dissociation | [1] |

| SMRT | Effective dissociation, comparable to rosiglitazone and pioglitazone | Effective dissociation | Effective dissociation | [1] |

| Coactivator Recruitment | ||||

| SRC-1 | Lower recruitment than rosiglitazone and pioglitazone | High recruitment | High recruitment | [1] |

| CBP | Lower recruitment than rosiglitazone and pioglitazone | High recruitment | High recruitment | [1] |

| PGC-1α | Similar recruitment to rosiglitazone and pioglitazone | High recruitment | High recruitment | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Diabetes

| Animal Model | Treatment | Key Findings | Reference |

| Zucker Fatty Rats | This compound (0.32, 1, and 3.2 mg/kg, p.o., daily for 14 days) | * Dose-dependently improved impaired glucose tolerance.[2] * Dose-dependently ameliorated peripheral and hepatic insulin resistance, as measured by the euglycemic-hyperinsulinemic clamp technique. The effect was comparable in both peripheral tissues and the liver.[2] * The overall efficacy was comparable to rosiglitazone and pioglitazone.[2] | [2] |

| Alloxan-Induced Diabetic Dogs | This compound treatment (dose not specified in abstract) | * Improved peripheral glucose utilization. * Marginally improved peripheral insulin sensitivity. * Decreased hepatic insulin extraction, leading to higher peripheral insulin levels. * Decreased daily insulin requirements to maintain fasting plasma glucose. |

Experimental Protocols

Detailed protocols for the key experiments cited are provided below. These are based on standard methodologies and the information available in the referenced literature.

PPARγ Transactivation Assay (Cell-Based Reporter Gene Assay)

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

Principle: A host cell line is transiently or stably transfected with two plasmids: an expression vector for a chimeric PPARγ receptor (containing the ligand-binding domain of PPARγ fused to a heterologous DNA-binding domain, e.g., GAL4) and a reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase). Upon binding of an agonist to the PPARγ LBD, the chimeric receptor activates the transcription of the luciferase gene, and the resulting light emission is quantified.

Protocol Outline:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, CV-1) in appropriate growth medium.

-

Transfection: Co-transfect the cells with the PPARγ-LBD expression vector and the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for protein expression, treat the cells with various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control.

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 18-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Coactivator Recruitment Assay (e.g., TR-FRET)

This assay quantifies the ligand-dependent interaction between the PPARγ LBD and a specific coactivator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this assay. It involves a long-lifetime fluorescent donor (e.g., Europium or Terbium) and a shorter-lifetime acceptor fluorophore (e.g., fluorescein (B123965) or Alexa Fluor). The PPARγ LBD is typically tagged with one component of the FRET pair (e.g., via a GST tag and a terbium-labeled anti-GST antibody), and a peptide containing the LXXLL motif from a coactivator (e.g., SRC-1, CBP, PGC-1α) is labeled with the other FRET component. In the presence of an agonist, the coactivator peptide is recruited to the PPARγ LBD, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The resulting acceptor emission is measured after a time delay to reduce background fluorescence.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer and serial dilutions of this compound and control compounds.

-

Assay Plate Setup: In a microplate, add the tagged PPARγ LBD, the labeled coactivator peptide, and the donor-labeled antibody.

-

Compound Addition: Add the diluted compounds to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ for coactivator recruitment.

Corepressor Dissociation Assay

This assay measures the ability of a ligand to disrupt the interaction between PPARγ and a corepressor peptide.

Principle: This assay can also be performed using a TR-FRET format, but in a competition mode. The PPARγ LBD is pre-incubated with a labeled corepressor peptide (containing the CoRNR box motif, I/LXXI/VI). The addition of an agonist that causes corepressor dissociation will displace the labeled peptide, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation: Similar to the coactivator recruitment assay.

-

Assay Plate Setup: In a microplate, add the tagged PPARγ LBD and the labeled corepressor peptide.

-

Compound Addition: Add serial dilutions of this compound and control compounds.

-

Incubation: Incubate to allow for potential dissociation.

-

TR-FRET Measurement: Read the plate on a TR-FRET reader.

-

Data Analysis: Plot the decrease in the TR-FRET ratio against the compound concentration and fit the data to an inhibition curve to determine the IC₅₀ for corepressor dissociation.

Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats

This is the gold-standard technique to assess insulin sensitivity in vivo.

Principle: A high level of insulin is infused intravenously at a constant rate to suppress endogenous glucose production. Simultaneously, glucose is infused at a variable rate to maintain a constant blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.

Protocol Outline (based on studies in Zucker fatty rats): [2]

-

Animal Preparation: Zucker fatty rats are anesthetized, and catheters are inserted into a vein for infusions and an artery for blood sampling.

-

Fasting: The animals are fasted overnight prior to the clamp procedure.

-

Insulin and Glucose Infusion: A continuous infusion of insulin is started. Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose is adjusted to clamp the blood glucose at a target euglycemic level.

-

Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate) for a defined period, the GIR is recorded.

-

Data Analysis: The average GIR during the steady-state period is calculated and compared between different treatment groups (e.g., vehicle, this compound, positive control). A higher GIR indicates greater insulin sensitivity.

Oral Glucose Tolerance Test (OGTT) in Alloxan-Induced Diabetic Dogs

This test evaluates the body's ability to clear a glucose load from the circulation.

Principle: After an overnight fast, a standard dose of glucose is administered orally. Blood samples are taken at various time points to measure plasma glucose and insulin concentrations. In a diabetic state, the ability to clear glucose is impaired, leading to a more pronounced and prolonged increase in blood glucose levels.

Protocol Outline:

-

Induction of Diabetes: Diabetes is induced in dogs by a single intravenous injection of alloxan.

-

Animal Preparation: Dogs are fasted overnight before the test.

-

Baseline Sampling: A baseline blood sample is taken (time 0).

-

Glucose Administration: A standard dose of glucose is administered orally.

-

Serial Blood Sampling: Blood samples are collected at specific time points (e.g., 30, 60, 90, 120, and 180 minutes) after glucose administration.

-

Biochemical Analysis: Plasma glucose and insulin concentrations are measured in each sample.

-

Data Analysis: The plasma glucose and insulin levels are plotted against time. The area under the curve (AUC) for glucose and insulin can be calculated and compared between treatment groups to assess the effect of the drug on glucose tolerance.

Visualizations

Signaling Pathway of this compound as a Selective PPARγ Modulator

Caption: Signaling pathway of this compound as a selective PPARγ modulator.

Experimental Workflow for In Vitro Characterization of this compound

Caption: In vitro experimental workflow for characterizing this compound.

Logical Relationship of this compound's Selective PPARγ Modulation

Caption: Logical relationship of this compound's selective PPARγ modulation.

Conclusion

This compound represents a significant advancement in the field of PPARγ modulation. Its unique, non-TZD chemical structure and its distinct mechanism of action, characterized by selective coactivator recruitment, position it as a promising candidate for the treatment of type 2 diabetes with a potentially improved safety profile over existing full agonists. The preclinical data in relevant animal models support its efficacy in improving insulin sensitivity and glucose metabolism. While a Phase 2 clinical trial has been conducted, the results are not publicly available. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound in metabolic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the next generation of PPARγ-targeted therapies.

References

- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ameliorating effect of this compound, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of FK614

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK614 is a novel, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator that was developed as a potential treatment for type 2 diabetes mellitus. It exhibits a unique pharmacological profile, acting as a partial or full agonist depending on the cellular coactivator context. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and available preclinical and clinical data on this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction: The Discovery of a Novel PPARγ Modulator

This compound, chemically identified as [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3-H-benzimidazole-5-carboxamide], emerged from research efforts to identify novel insulin-sensitizing agents with an improved safety profile compared to the existing thiazolidinedione (TZD) class of drugs.[1] While TZDs like rosiglitazone (B1679542) and pioglitazone (B448) are effective in treating type 2 diabetes by acting as full agonists of PPARγ, their use has been associated with side effects such as weight gain, fluid retention, and cardiovascular concerns. The development of this compound was driven by the hypothesis that a selective PPARγ modulator (SPPARM) could be designed to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects. This compound belongs to the benzimidazole (B57391) class of organic compounds.[2]

Mechanism of Action: A Differential Approach to PPARγ Activation

This compound functions as a selective ligand for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and insulin (B600854) signaling.[1] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn modulates the transcription of target genes.

A key distinguishing feature of this compound is its differential interaction with transcriptional coactivators compared to full PPARγ agonists.[1] While this compound is as effective as rosiglitazone and pioglitazone in dissociating the corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) from PPARγ, its ability to recruit certain coactivators is distinct.[1] Specifically, this compound recruits lower levels of CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to TZDs.[1] However, it demonstrates a similar capacity to recruit PPARγ coactivator-1α (PGC-1α).[1] This differential coactivator recruitment profile suggests that this compound can function as either a partial or a full agonist depending on the specific coactivator milieu of a given cell type.[1]

Signaling Pathway of this compound

Preclinical Development

In Vitro Studies

-

Coactivator Recruitment Assays: Studies have demonstrated the differential recruitment of coactivators by this compound, as mentioned previously.[1]

-

Adipocyte Differentiation: As a PPARγ modulator, this compound is expected to influence adipocyte differentiation. Studies in Zucker fatty rats showed that this compound induces adipocyte differentiation in vivo, leading to an increase in the number of small adipocytes.

In Vivo Studies

This compound has demonstrated potent anti-diabetic activity in animal models of insulin resistance and type 2 diabetes.

-

Zucker Fatty Rat Model: In a study using genetically obese and insulin-resistant Zucker fatty rats, oral administration of this compound (at doses of 0.32, 1, and 3.2 mg/kg once daily for 14 days) dose-dependently improved impaired glucose tolerance.[3] A euglycemic-hyperinsulinemic clamp procedure revealed that this compound ameliorated both peripheral and hepatic insulin resistance.[3] The effect of this compound on peripheral tissues was nearly equivalent to its effect on the liver at the tested doses.[3]

-

Alloxan-Induced Diabetic Dog Model: In alloxan-induced diabetic dogs, this compound treatment improved peripheral glucose utilization, which was attributed to enhanced peripheral insulin sensitivity and decreased insulin clearance.[4] However, it was noted to impair hepatic insulin action in this model.[4]

Table 1: Summary of Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Zucker Fatty Rat | 0.32, 1, 3.2 mg/kg, p.o., once daily for 14 days | Dose-dependent improvement in glucose tolerance. Amelioration of peripheral and hepatic insulin resistance. | [3] |

| Alloxan-Induced Diabetic Dog | Not specified | Improved peripheral glucose utilization. Decreased insulin clearance. Impaired hepatic insulin action. | [4] |

Clinical Development

This compound entered clinical development for the treatment of type 2 diabetes mellitus. A Phase 2 clinical trial was conducted to assess its safety and efficacy.

-

Phase 2 Clinical Trial (NCT00036192): This was a prospective, randomized, double-blind, placebo-controlled, parallel-group study.[5][6] The trial aimed to enroll approximately 200 patients with type 2 diabetes who were inadequately controlled on sulfonylurea monotherapy.[5][6] Participants were to receive twice-daily dosing of this compound or placebo for 12 weeks.[5][6] The study was completed, but the results have not been publicly posted.[6]

Table 2: Overview of this compound Phase 2 Clinical Trial (NCT00036192)

| Parameter | Details |

| Status | Completed |

| Phase | Phase 2 |

| Purpose | Treatment |

| Condition | Diabetes Mellitus, Type 2 |

| Intervention | This compound (Drug), Placebo |

| Enrollment | Approximately 200 participants |

| Dosing | Twice daily for 12 weeks |

| Primary Outcome Measures | Not specified in public records |

| Results | Not publicly available |

Structure-Activity Relationship (SAR)

This compound is a benzimidazole derivative. Structure-activity relationship studies on benzimidazole-based PPARγ agonists have provided insights into the key structural features required for activity. While specific SAR studies on this compound analogs are not publicly available, research on related compounds suggests that modifications to the substituents on the benzimidazole core can significantly impact potency and selectivity.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not fully available in the public domain. The following are representative protocols for the key assays used to characterize this compound, based on standard methodologies.

Euglycemic-Hyperinsulinemic Clamp in Rats (Representative Protocol)

This protocol is a generalized procedure for assessing insulin sensitivity in rats and may not reflect the exact parameters used in the this compound studies.

-

Animal Preparation: Male Zucker fatty rats are anesthetized, and catheters are surgically implanted in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for 5-7 days.

-

Clamp Procedure:

-

Following an overnight fast, a primed-continuous infusion of human insulin is administered at a constant rate (e.g., 4 mU/kg/min).

-

A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (e.g., 100-120 mg/dL). Blood glucose is monitored every 5-10 minutes.

-

The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the 2-hour clamp is used as a measure of insulin sensitivity.

-

-

Data Analysis: The steady-state GIR is calculated and compared between this compound-treated and vehicle-treated groups.

In Vitro PPARγ Transactivation Assay (Representative Protocol)

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CV-1) is co-transfected with expression vectors for full-length human PPARγ and its heterodimeric partner RXRα, along with a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control for 24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase data.

-

Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each concentration of the test compound. EC50 values are determined from the dose-response curves.

Workflow for In Vitro PPARγ Transactivation Assay

Conclusion

This compound represents a significant effort in the development of second-generation PPARγ modulators for the treatment of type 2 diabetes. Its unique mechanism of differential coactivator recruitment distinguishes it from traditional TZD full agonists and holds the potential for a more favorable therapeutic window. While preclinical studies have demonstrated its efficacy in improving insulin sensitivity and glucose metabolism, the lack of publicly available clinical trial data makes it difficult to fully assess its clinical potential. Further disclosure of the Phase 2 trial results would be invaluable for the scientific community and for guiding future research in the field of selective PPARγ modulation.

References

Unveiling FK614: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK614 is a novel, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. It has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes by improving insulin (B600854) sensitivity and glucose metabolism. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed summaries of key experimental protocols used to elucidate its biological activity are also presented, alongside visual representations of its signaling pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, a benzimidazole (B57391) derivative, possesses a unique chemical scaffold that distinguishes it from the thiazolidinedione class of PPARγ agonists.[1]

Table 1: Chemical Identifiers and Computed Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | 3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | PubChem[2] |

| Molecular Formula | C₂₁H₂₃Cl₂N₃O₃S | PubChem[2] |

| Molecular Weight | 468.4 g/mol | PubChem[2] |

| Canonical SMILES | CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | PubChem[2] |

| InChI | InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | PubChem[2] |

| InChIKey | UYGZODVVDUIDDQ-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | 193012-35-0 | PubChem[2] |

| XLogP3 | 5.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 8 | PubChem[2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective modulator of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose homeostasis, lipid metabolism, and adipogenesis. The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the dissociation of corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT), and the recruitment of coactivators.

Notably, this compound exhibits differential coactivator recruitment compared to full PPARγ agonists like rosiglitazone (B1679542) and pioglitazone. While it effectively recruits PPARγ coactivator-1α (PGC-1α), it shows a reduced recruitment of other coactivators like CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1). This selective modulation of coactivator interaction is believed to contribute to its distinct pharmacological profile. The activated PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to an improvement in insulin sensitivity in peripheral tissues and the liver.

Key Experimental Protocols

The biological activity and mechanism of action of this compound have been characterized through a series of key in vivo and in vitro experiments. The detailed methodologies for these experiments are outlined below, based on published research.

Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats

This experiment is the gold standard for assessing insulin sensitivity in vivo.

-

Animal Model: Male Zucker fatty rats.

-

Procedure:

-

Catheterization: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).

-

Acclimation: Animals are allowed to recover for several days post-surgery.

-

Fasting: Rats are fasted overnight prior to the clamp procedure.

-

Infusions: A continuous infusion of human insulin is administered through the jugular vein catheter at a constant rate (e.g., 10 mU/kg/min).

-

Euglycemia Maintenance: Blood glucose levels are monitored every 5-10 minutes from the arterial catheter. A variable infusion of glucose (e.g., 20% dextrose solution) is adjusted to maintain a constant blood glucose level (euglycemia).

-

Steady State: Once the glucose infusion rate required to maintain euglycemia is stable for a defined period (e.g., 30 minutes), this rate is recorded as a measure of whole-body insulin sensitivity.

-

-

This compound Administration: this compound is administered orally for a specified period (e.g., 14 days) prior to the clamp study to assess its chronic effects on insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to evaluate the body's ability to clear a glucose load from the bloodstream.

-

Animal Model: Diabetic animal models (e.g., alloxan-induced diabetic dogs or Zucker fatty rats).

-

Procedure:

-

Fasting: Animals are fasted overnight.

-

Baseline Blood Sample: A blood sample is taken to measure fasting blood glucose levels.

-

Glucose Administration: A bolus of glucose solution is administered orally via gavage. The dose is typically 1-2 g/kg body weight.

-

Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are determined for each sample.

-

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose excursion over time. A lower AUC indicates improved glucose tolerance.

-

This compound Treatment: Animals are treated with this compound for a defined period before the OGTT to assess its impact on glucose tolerance.

In Vitro Coactivator Recruitment Assay

These assays determine the ability of this compound to promote the interaction between PPARγ and its coactivators. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

Reagents:

-

Recombinant human PPARγ ligand-binding domain (LBD).

-

Biotinylated peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., PGC-1α, SRC-1, CBP).

-

Streptavidin-coated donor beads.

-

Antibody-conjugated acceptor beads that recognize the PPARγ LBD.

-

This compound and control compounds.

-

-

Procedure:

-

Incubation: The PPARγ LBD, biotinylated coactivator peptide, and this compound (or control) are incubated together.

-

Bead Addition: Streptavidin-coated donor beads and antibody-conjugated acceptor beads are added to the mixture.

-

Proximity Binding: If this compound induces the binding of the coactivator peptide to the PPARγ LBD, the donor and acceptor beads are brought into close proximity.

-

Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.

-

Detection: The intensity of the light emission is measured and is directly proportional to the extent of coactivator recruitment.

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the expression levels of PPARγ target genes in response to this compound treatment.

-

Cell or Tissue Samples: Adipocytes, hepatocytes, or tissue biopsies from this compound-treated animals.

-

Procedure:

-

RNA Extraction: Total RNA is isolated from the samples.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for PCR with primers specific for PPARγ target genes (e.g., adiponectin, fatty acid-binding protein 4 (FABP4), and glucose transporter type 4 (GLUT4)). A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. An increase in the expression of these genes indicates PPARγ activation.

-

Conclusion

This compound is a promising selective PPARγ modulator with a distinct chemical structure and mechanism of action. Its ability to differentially recruit coactivators sets it apart from traditional TZD insulin sensitizers, potentially offering a more favorable therapeutic profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel PPARγ modulators in the context of metabolic diseases. Further research is warranted to fully elucidate its clinical efficacy and safety in patients with type 2 diabetes.

References

An In-Depth Technical Guide to FK614 and Thiazolidinedione (TZD) Compounds: A Comparative Analysis for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of FK614 and thiazolidinedione (TZD) compounds, two classes of peroxisome proliferator-activated receptor gamma (PPARγ) agonists utilized in the management of type 2 diabetes mellitus. While both compound classes target the same nuclear receptor, their distinct structural features lead to differential pharmacological profiles, including variations in binding affinity, coactivator recruitment, and downstream gene expression. This guide delves into their core mechanisms of action, presents available quantitative data for comparison, details key experimental protocols for their evaluation, and provides visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the discovery and optimization of next-generation insulin-sensitizing agents.

Introduction: Targeting PPARγ for Insulin (B600854) Sensitization

Insulin resistance is a hallmark of type 2 diabetes, a metabolic disorder of global significance. The nuclear receptor PPARγ has emerged as a key therapeutic target for enhancing insulin sensitivity. Ligand activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid homeostasis, primarily in adipose tissue.[1][2] Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone (B448), were the first class of synthetic PPARγ agonists to be widely used clinically.[1] More recently, non-TZD PPARγ modulators like this compound have been developed with the aim of improving upon the therapeutic window of TZDs by potentially mitigating some of their associated side effects.[3] This guide provides a detailed technical comparison of these two important classes of PPARγ agonists.

Chemical Structures

The fundamental structural difference between this compound and TZDs lies in their core heterocyclic scaffolds.

Thiazolidinediones (TZDs): TZDs are characterized by a five-membered thiazolidine-2,4-dione ring system.[4] Variations in the side chain attached to this core structure account for the differences in potency and pharmacological properties among different TZD compounds like rosiglitazone and pioglitazone.[5]

This compound: this compound, chemically known as [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3-H-benzimidazole-5-carboxamide], is a benzimidazole (B57391) derivative.[3][6] Its structure lacks the thiazolidinedione ring, classifying it as a non-TZD PPARγ agonist.[7]

Mechanism of Action: PPARγ Agonism and Downstream Signaling

Both this compound and TZDs exert their primary therapeutic effects through the activation of PPARγ.[1][3] Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPARγ/RXRα heterodimer then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

The PPARγ Signaling Pathway

The activation of PPARγ initiates a cascade of events that ultimately leads to improved insulin sensitivity. Key downstream effects include:

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[9][10] This leads to increased capacity for fatty acid uptake and storage in subcutaneous adipose tissue, thereby reducing circulating free fatty acids, which are known to contribute to insulin resistance in muscle and liver.[11][12]

-

Regulation of Adipokines: PPARγ activation alters the secretion of adipokines from fat cells. It notably increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the levels of pro-inflammatory cytokines like TNF-α.[10]

-

Glucose and Lipid Metabolism: PPARγ activation upregulates the expression of genes involved in glucose and lipid metabolism, such as the glucose transporter type 4 (GLUT4), fatty acid translocase (CD36), and fatty acid binding protein 4 (aP2).[2][8]

Caption: PPARγ Signaling Pathway Activation by this compound and TZDs.

Insulin Signaling Pathway

The insulin-sensitizing effects of this compound and TZDs are ultimately mediated through the enhancement of the insulin signaling pathway in peripheral tissues like adipose tissue and skeletal muscle.

Caption: Simplified Insulin Signaling Pathway leading to Glucose Uptake.

Quantitative Data Presentation: A Comparative Overview

Direct, head-to-head quantitative comparisons of this compound and various TZDs are not extensively available in the public domain. The following tables summarize the available data to facilitate a semi-quantitative comparison.

Table 1: Comparative PPARγ Binding Affinities

| Compound | Class | Binding Affinity (Kd, Ki, or IC50) | Reference |

| Rosiglitazone (BRL49653) | TZD | Kd ≈ 40 nM | [13] |

| Rosiglitazone | TZD | EC50 = 60 nM | [14] |

| Rosiglitazone | TZD | IC50 = 4 nM (3T3-L1 adipocytes) | [15] |

| Pioglitazone | TZD | Selective hPPARγ1 activator | [16] |

| Lobeglitazone (B1674985) | TZD | ~12-fold higher affinity than Rosiglitazone and Pioglitazone | [7] |

| High-Affinity TZD Analog | TZD | Ki = 0.14 nM | [4] |

| This compound | Non-TZD | Data not publicly available | - |

Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) reflects the concentration required to elicit 50% of the maximal response.

Table 2: Differential Coactivator Recruitment

This compound is a selective PPARγ modulator, meaning it elicits a different conformational change in the receptor upon binding compared to full agonists like rosiglitazone, leading to differential recruitment of coactivator proteins.[6]

| Coactivator | This compound Recruitment (relative to Rosiglitazone/Pioglitazone) | Reference |

| CBP (CREB-binding protein) | Lower | [6] |

| SRC-1 (Steroid receptor coactivator-1) | Lower | [6] |

| PGC-1α (PPARγ coactivator-1α) | Similar | [6] |

This differential coactivator recruitment profile may underlie the unique pharmacological properties of this compound and could potentially translate to a different side-effect profile compared to traditional TZDs.

Table 3: Comparative Effects on Gene Expression

Both this compound and TZDs upregulate the expression of PPARγ target genes involved in adipogenesis and glucose metabolism. While direct comparative studies with quantitative fold-changes are scarce, the table below lists key target genes known to be regulated by both classes of compounds.

| Gene | Function | Expected Change with this compound/TZDs |

| SLC2A4 (GLUT4) | Insulin-regulated glucose transporter | Upregulation |

| FABP4 (aP2) | Fatty acid binding protein | Upregulation |

| CD36 | Fatty acid translocase | Upregulation |

| ADIPOQ (Adiponectin) | Insulin-sensitizing adipokine | Upregulation |

| TNF (TNF-α) | Pro-inflammatory cytokine | Downregulation |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare PPARγ agonists like this compound and TZDs.

PPARγ Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the PPARγ ligand-binding domain (LBD).

Principle: A fluorescently labeled known PPARγ ligand (tracer) is incubated with the PPARγ LBD. Unlabeled test compounds are then added in increasing concentrations to compete with the tracer for binding to the LBD. The displacement of the tracer results in a decrease in the fluorescence signal, which is proportional to the binding affinity of the test compound.

Generalized Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of GST-tagged human PPARγ-LBD, a fluorescent tracer ligand, and a terbium-labeled anti-GST antibody (for TR-FRET assays).

-

Compound Dilution: Serially dilute the test compounds (e.g., this compound, rosiglitazone) in DMSO and then in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted test compounds, the PPARγ-LBD/antibody mix, and the fluorescent tracer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the fluorescence (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) using a plate reader.

-

Data Analysis: Plot the fluorescence signal against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antidiabetic agent pioglitazone enhances adipocyte differentiation of 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. cusabio.com [cusabio.com]

- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FK614 in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK614 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has demonstrated significant potential in the regulation of glucose homeostasis. By acting as a modulator of PPARγ, this compound influences the transcription of genes pivotal to glucose and lipid metabolism, thereby improving insulin (B600854) sensitivity and peripheral glucose utilization. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Selective PPARγ Modulation

This compound exerts its effects on glucose homeostasis primarily through its function as a selective PPARγ agonist. Unlike conventional TZDs, this compound exhibits a unique profile of coactivator recruitment, leading to a distinct pattern of gene regulation.

Upon binding to PPARγ, this compound induces a conformational change in the receptor. This alteration facilitates the dissociation of corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT), from the PPARγ complex. Subsequently, this allows for the recruitment of transcriptional coactivators.

A key coactivator in this process is the PPARγ coactivator-1alpha (PGC-1α). Studies have shown that this compound is as effective as other PPARγ agonists, like rosiglitazone (B1679542) and pioglitazone, in recruiting PGC-1α. However, this compound recruits lower amounts of other coactivators like CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to traditional TZDs. This differential coactivator recruitment profile suggests that this compound can function as a partial or full agonist depending on the cellular context and the relative abundance of specific coactivators, potentially leading to a more targeted therapeutic effect with a reduced side-effect profile.

The activation of the PPARγ/PGC-1α complex is central to the metabolic effects of this compound. This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Genes regulated by this pathway are critically involved in glucose transport, insulin signaling, and lipid metabolism.

Signaling Pathways

This compound-Mediated PPARγ/PGC-1α Signaling Pathway

The primary signaling cascade initiated by this compound involves the activation of PPARγ and the subsequent recruitment of PGC-1α, leading to the transcription of genes that enhance insulin sensitivity and glucose uptake.

Caption: this compound activates PPARγ, leading to the recruitment of PGC-1α and subsequent gene expression changes that improve glucose homeostasis.

Potential Crosstalk with AMPK and SIRT1 Pathways

While direct evidence for this compound's interaction with the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways is limited, the known interplay between PPARγ, PGC-1α, AMPK, and SIRT1 in metabolic regulation suggests potential crosstalk. AMPK, a key cellular energy sensor, and SIRT1, an NAD+-dependent deacetylase, are both crucial for maintaining glucose homeostasis.[1][2] PGC-1α activity is known to be modulated by both AMPK and SIRT1. Therefore, it is plausible that the metabolic improvements observed with this compound treatment could be partly mediated through indirect effects on these pathways, although further research is required to confirm this.

Quantitative Data on the Effects of this compound

Several preclinical studies have provided quantitative data on the efficacy of this compound in improving glucose homeostasis. The following tables summarize key findings from studies in alloxan-induced diabetic dogs and Zucker fatty rats.

Table 1: Effects of this compound on Glucose Metabolism in Alloxan-Induced Diabetic Dogs[4]

| Parameter | Control | This compound-Treated | P-value |

| Hepatic Glucose Production (μmol/kg per minute) | 10.6 ± 1.7 | 19.0 ± 5.0 | < .001 |

| Hepatic Insulin Extraction (%) | 55.9 ± 3.4 | 47.8 ± 1.6 | < .01 |

| Daily Regular Insulin Requirement (U/kg per day) | 0.32 ± 0.01 | 0.18 ± 0.01 | < .001 |

| Daily NPH Insulin Requirement (U/kg per day) | 0.89 ± 0.04 | 0.53 ± 0.02 | < .001 |

Data are presented as mean ± SEM. This compound was administered at 0.32 mg/kg per day orally for 10 days.

Table 2: Dose-Dependent Effects of this compound on Insulin Resistance in Zucker Fatty Rats[5]

| Treatment Group | Glucose Infusion Rate (mg/kg/min) during Euglycemic Clamp |

| Vehicle | ~5 |

| This compound (0.32 mg/kg) | ~8 |

| This compound (1 mg/kg) | ~12 |

| This compound (3.2 mg/kg) | ~15 |

Data are approximated from graphical representations in the cited study. This compound was administered orally once a day for 14 days.

Key Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp in Rats

This procedure is the gold standard for assessing insulin sensitivity in vivo.[3]

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Methodology:

-

Animal Preparation: Zucker fatty rats are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days.

-

Fasting: Rats are fasted for a designated period (e.g., 5 hours) before the clamp procedure.

-

Basal Period: A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.

-

Clamp Period:

-

A continuous infusion of human insulin is started (e.g., at a rate of 10 mU/kg/min).

-

Blood glucose levels are monitored every 5-10 minutes.

-

A variable infusion of 20% glucose is adjusted to maintain blood glucose at a constant level (euglycemia, e.g., ~120 mg/dL).

-

The infusion of [3-³H]glucose is continued to assess glucose turnover during the clamp.

-

-

Data Analysis: The GIR during the steady-state period of the clamp is used as a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Caption: Workflow for the euglycemic-hyperinsulinemic clamp procedure in rats.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the direct effect of compounds on glucose transport into adipocytes.[4]

Objective: To quantify the rate of glucose uptake in differentiated 3T3-L1 adipocytes in response to this compound.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (containing, for example, isobutylmethylxanthine, dexamethasone, and insulin).

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium.

-

Treatment: Cells are incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 18-24 hours). Insulin can be used as a positive control.

-

Glucose Uptake Measurement:

-

Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Glucose uptake is initiated by adding KRH buffer containing a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, for a short period (e.g., 5-10 minutes).

-

The uptake is terminated by washing the cells with ice-cold KRH buffer.

-

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the glucose uptake values.

Clinical Development

A Phase 2 clinical trial (NCT00036192) was conducted to assess the safety and efficacy of this compound in type 2 diabetic subjects inadequately controlled on sulfonylurea monotherapy.[5][6] This was a randomized, double-blind, placebo-controlled, parallel-group study with an enrollment of approximately 200 patients who received twice-daily dosing of this compound or placebo for 12 weeks.[5][6] The study has been completed; however, the results have not been publicly posted.[5]

Conclusion

This compound represents a promising selective PPARγ modulator with a distinct mechanism of action that translates into improved glucose homeostasis in preclinical models. Its ability to enhance peripheral glucose utilization and insulin sensitivity, coupled with a potentially favorable differential coactivator recruitment profile, warrants further investigation. The detailed experimental protocols provided herein serve as a resource for researchers in the field of diabetes and metabolic diseases to further explore the therapeutic potential of this compound and similar compounds. Future disclosure of clinical trial data will be critical in determining the translational relevance of these preclinical findings.

References

- 1. Clinical Trial Results | Astellas Clinical Trials [clinicaltrials.astellas.com]

- 2. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Home | Astellas Clinical Trials [clinicaltrials.astellas.com]

- 4. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meddatax.com [meddatax.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Differential Transactivation by FK614: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK614 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that exhibits potent anti-diabetic properties. Its mechanism of action is distinguished by differential transactivation, which arises from a unique ligand-specific interaction with transcriptional coactivators. Unlike full PPARγ agonists, this compound demonstrates a distinct profile of coactivator recruitment and corepressor dissociation, leading to a cell context-dependent modulation of gene expression. This selective activity presents a promising therapeutic window, potentially separating the beneficial metabolic effects from the adverse side effects associated with full PPARγ activation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's differential transactivation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction to this compound and Differential Transactivation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, glucose homeostasis, and inflammatory responses. Full agonists of PPARγ, such as thiazolidinediones (TZDs), have been effective in treating type 2 diabetes but are associated with side effects like weight gain and fluid retention. Selective PPARγ modulators (SPPARMs) like this compound aim to elicit the therapeutic benefits of PPARγ activation while minimizing these adverse effects.

The differential transactivation of this compound is rooted in its ability to induce a unique conformational change in the PPARγ ligand-binding domain. This distinct conformation leads to a selective interaction with a subset of transcriptional coactivators and corepressors, resulting in a gene expression profile that is different from that induced by full agonists.

Quantitative Data Summary

The differential transactivation profile of this compound has been characterized by comparing its effects on PPARγ-mediated transcription and co-regulator interactions with those of full agonists like rosiglitazone (B1679542) and pioglitazone. The key quantitative findings are summarized below.

Table 1: PPARγ Transactivation Activity

| Compound | Target Receptor | Assay Type | EC50 (nM) | Efficacy (% of Full Agonist) | Cell Line | Reference |

| This compound | PPARγ | Reporter Gene Assay | ~30 | Partial to Full (Coactivator Dependent) | CV-1 | [1] |

| Rosiglitazone | PPARγ | Reporter Gene Assay | ~30 | 100% (Full Agonist) | CV-1 | [1] |

| Pioglitazone | PPARγ | Reporter Gene Assay | ~300 | 100% (Full Agonist) | CV-1 | [1] |

Note: The efficacy of this compound is dependent on the cellular levels of specific coactivators.

Table 2: Differential Recruitment of Coactivators to PPARγ

| Coactivator | This compound Recruitment (vs. Full Agonist) | Rosiglitazone/Pioglitazone Recruitment | Assay Type | Reference |

| CBP | Less | Strong | Mammalian Two-Hybrid | [1] |

| SRC-1 | Less | Strong | Mammalian Two-Hybrid | [1] |

| PGC-1α | Similar | Strong | Mammalian Two-Hybrid | [1] |

Table 3: Dissociation of Corepressors from PPARγ

| Corepressor | This compound-induced Dissociation | Rosiglitazone/Pioglitazone-induced Dissociation | Assay Type | Reference |

| NCoR | Effective | Effective | GST Pull-down | [1] |

| SMRT | Effective | Effective | GST Pull-down | [1] |

Signaling Pathways and Mechanisms of Action

The differential transactivation by this compound can be visualized through the PPARγ signaling pathway, highlighting the key points of divergence from full agonists.

Diagram 1: PPARγ Signaling Pathway and Differential Coactivator Recruitment by this compound

References

Unraveling the Molecular Interactions of FK614 with Transcriptional Coactivators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK614 is a novel, non-thiazolidinedione selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-dependent transcription factor pivotal in the regulation of adipogenesis, glucose homeostasis, and inflammation.[1] As a nuclear receptor, PPARγ's transcriptional activity is intricately modulated by its interaction with a suite of transcriptional coactivators and corepressors.[2][3][4][5] This technical guide provides an in-depth exploration of the molecular interactions between this compound and key transcriptional coactivators, offering insights into its unique mechanism of action. We present a summary of comparative coactivator recruitment, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Differential Coactivator Recruitment by this compound

This compound exhibits a distinct profile of coactivator recruitment to the PPARγ receptor compared to traditional thiazolidinedione (TZD) agonists like rosiglitazone (B1679542) and pioglitazone. This differential interaction is believed to be the basis for its unique pharmacological properties.[1] While this compound is as effective as TZDs in dissociating the corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) from PPARγ, its ability to recruit specific coactivators varies.[1]

The following table summarizes the qualitative and semi-quantitative findings on the recruitment of key transcriptional coactivators by this compound in comparison to other PPARγ agonists.[1]

| Transcriptional Coactivator | This compound-Mediated Recruitment to PPARγ | Rosiglitazone/Pioglitazone-Mediated Recruitment to PPARγ | Implication |

| CBP (CREB-binding protein) | Less than TZDs | Strong | Partial agonism in certain cellular contexts |

| SRC-1 (Steroid Receptor Coactivator-1) | Less than TZDs | Strong | Differential gene expression profile |

| PGC-1α (PPARγ coactivator-1α) | Similar to TZDs | Strong | Potent effects on metabolic regulation |

This table is a summary of findings from published research. The exact quantitative differences may vary depending on the experimental system.

Signaling Pathway and Mechanism of Action

This compound, upon binding to the ligand-binding domain of PPARγ, induces a conformational change in the receptor. This change leads to the dissociation of corepressors and facilitates the recruitment of a specific set of transcriptional coactivators. The composition of this coactivator complex ultimately dictates the transcriptional output and the subsequent physiological response. The differential recruitment of coactivators like CBP/p300 and SRC-1, which possess histone acetyltransferase (HAT) activity, can lead to distinct patterns of histone acetylation and chromatin remodeling, thereby influencing the expression of specific target genes.[6][7][8][9][10][11][12][13]

Caption: Signaling pathway of this compound illustrating its binding to PPARγ, dissociation of corepressors, and differential recruitment of transcriptional coactivators leading to target gene expression.

Experimental Protocols

To investigate the interaction of this compound with transcriptional coactivators, a combination of molecular and cellular biology techniques is employed. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

This protocol is designed to verify the interaction between PPARγ and a specific coactivator in the presence of this compound.

Materials:

-

Cells expressing endogenous or overexpressed tagged-PPARγ and the coactivator of interest.

-

This compound and vehicle control (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[14]

-

Antibody specific to PPARγ or the tag.

-

Wash buffer (e.g., modified lysis buffer).

-

Elution buffer (e.g., SDS-PAGE loading buffer).

-

Western blot reagents.

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15][18]

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G beads to reduce non-specific binding.[16]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.[17]

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.[16][17]

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific proteins.[16]

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the coactivator of interest and PPARγ.

Chromatin Immunoprecipitation (ChIP) Assay to Assess Coactivator Recruitment to Target Gene Promoters

This protocol determines if this compound promotes the recruitment of a specific coactivator to the promoter regions of known PPARγ target genes.

Materials:

-

Cells treated with this compound or vehicle.

-

Formaldehyde (B43269) for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody against the coactivator of interest.

-

Protein A/G magnetic beads or agarose (B213101) slurry.[19]

-

Elution buffer and proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR targeting the Promoter Response Element (PPRE) of a PPARγ target gene.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[21]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[20]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the coactivator overnight at 4°C.[22]

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.[19]

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[19][20]

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating with proteinase K.[19][21]

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the amount of target promoter DNA in the immunoprecipitated sample by qPCR using specific primers.

Luciferase Reporter Gene Assay to Measure Transcriptional Activity

This assay quantifies the effect of this compound on PPARγ-mediated gene transcription.

Materials:

-

Host cell line (e.g., HEK293T).

-

Expression vector for PPARγ.

-

Reporter plasmid containing a luciferase gene downstream of a PPRE.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

This compound and vehicle control.

Procedure:

-

Transfection: Co-transfect cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.[26][27]

-

Cell Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.[23][24]

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[23][25]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in this compound-treated cells to vehicle-treated cells.

Experimental Workflow Visualization